

Application Notes and Protocols for LC-MS/MS

Quantification of Valproic Acid

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Compound of Interest

Compound Name: Valproic acid-d15

Cat. No.: B602698

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Introduction

Valproic acid (VPA) is a widely prescribed antiepileptic drug also used in the treatment of bipolar disorder and migraines.[1][2] Due to its narrow therapeutic range (typically 50-100 µg/mL in plasma) and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of VPA is crucial to optimize efficacy and minimize toxicity.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive, selective, and rapid method for the quantification of VPA in biological matrices, offering advantages over traditional immunoassays.[3][4] This document provides a detailed protocol for the quantification of valproic acid in human plasma using LC-MS/MS.

Principle of the Method

This method utilizes protein precipitation for simple and efficient sample preparation, followed by reversed-phase liquid chromatography for the separation of valproic acid from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). Valproic acid-d6 is used as the internal standard (IS) to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents

- Valproic acid sodium salt (analytical standard)

- Valproic acid-d6 (internal standard)[3]
- Methanol (LC-MS grade)[3]
- Acetonitrile (LC-MS grade)[3]
- Formic acid (LC-MS grade)[3]
- Ammonium formate (LC-MS grade)[3]
- Ultrapure water
- Drug-free human plasma (for calibration standards and quality controls)

Preparation of Solutions

- VPA Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of valproic acid sodium salt in methanol.
- IS Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of valproic acid-d6 in methanol.
- VPA Working Solutions: Prepare serial dilutions of the VPA stock solution with a mixture of methanol and water (1:1, v/v) to create working solutions for calibration standards and quality controls.[4]
- IS Working Solution (20 µg/mL): Dilute the IS stock solution with methanol.[3]

Sample Preparation (Protein Precipitation)

- Label microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.
- To 200 µL of plasma, add 20 µL of the IS working solution (20 µg/mL).[3]
- Add 400 µL of cold acetonitrile to each tube.[3]
- Vortex the mixture for 30 seconds to precipitate proteins.[5]
- Centrifuge at 10,000 rpm for 10 minutes.[5]

- Transfer the supernatant to a new set of vials for LC-MS/MS analysis.[5]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System: An UHPLC system such as a Waters Acquity or Agilent 1100 Series.[3][6]

Parameter	Condition
Column	Acquity UPLC HSS C18 (2.1 x 150 mm, 1.8 µm) or equivalent reversed-phase column[3]
Mobile Phase A	5 mM Ammonium formate and 0.1% formic acid in water[3]
Mobile Phase B	0.1% formic acid in acetonitrile[3]
Flow Rate	0.3 mL/min[3][7]
Injection Volume	10 µL[3]
Column Temperature	45 °C[3][5]
Gradient	20% B for 0.5 min, increase to 85% B from 0.5 to 7 min, increase to 95% from 7 to 7.5 min, hold for 1.5 min, then return to initial conditions. [3]

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer such as a Xevo TDQ or Sciex Qtrap 5500.[3][6]

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Negative[3][5]
Capillary Voltage	3 kV[3]
Cone Voltage	15 V[3]
Source Temperature	150 °C[3]
Desolvation Temperature	350 °C[3]
Desolvation Gas Flow	650 L/h (Nitrogen)[3]

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
Valproic Acid	143.1	143.1	100	15	2
Valproic Acid-d6 (IS)	149.1	149.1	100	15	2

Note: The fragmentation of valproic acid is limited; therefore, the precursor ion is often monitored as the product ion.[3] To enhance selectivity, adducts such as $[M+HCOO]^-$ (m/z 189) and dimers $[2M-H]^-$ (m/z 287) can also be monitored.[3]

Data Presentation

Calibration Curve and Linearity

A calibration curve is constructed by plotting the peak area ratio of valproic acid to the internal standard against the nominal concentration of the calibrators. The linearity of the method is assessed using a weighted (1/x) linear regression.

Parameter	Typical Value
Linear Range	5 - 800 µg/mL[3]
Correlation Coefficient (r ²)	> 0.99[3]

Accuracy and Precision

The accuracy and precision of the method are determined by analyzing quality control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

QC Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Accuracy (%Bias)
Low	< 15%	< 15%	± 15%	± 15%
Medium	< 15%	< 15%	± 15%	± 15%
High	< 15%	< 15%	± 15%	± 15%

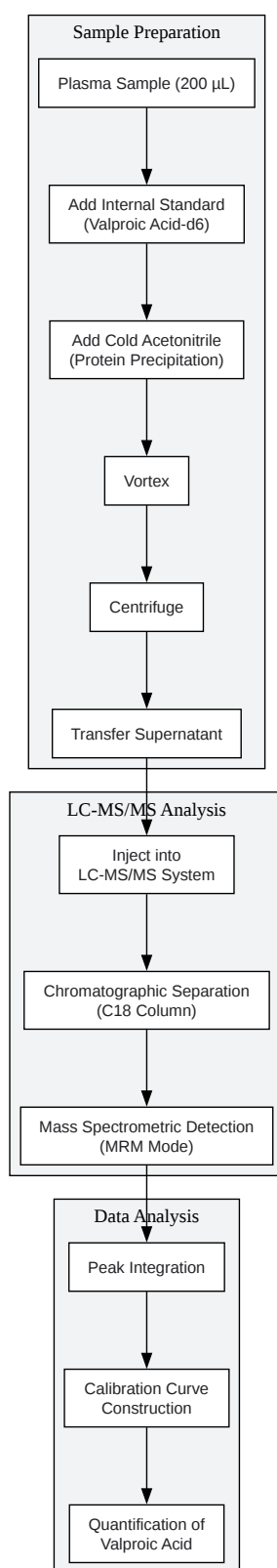
Typical acceptance criteria are a coefficient of variation (%CV) of ≤15% and a bias of within ±15%.[2][7]

Sensitivity

The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

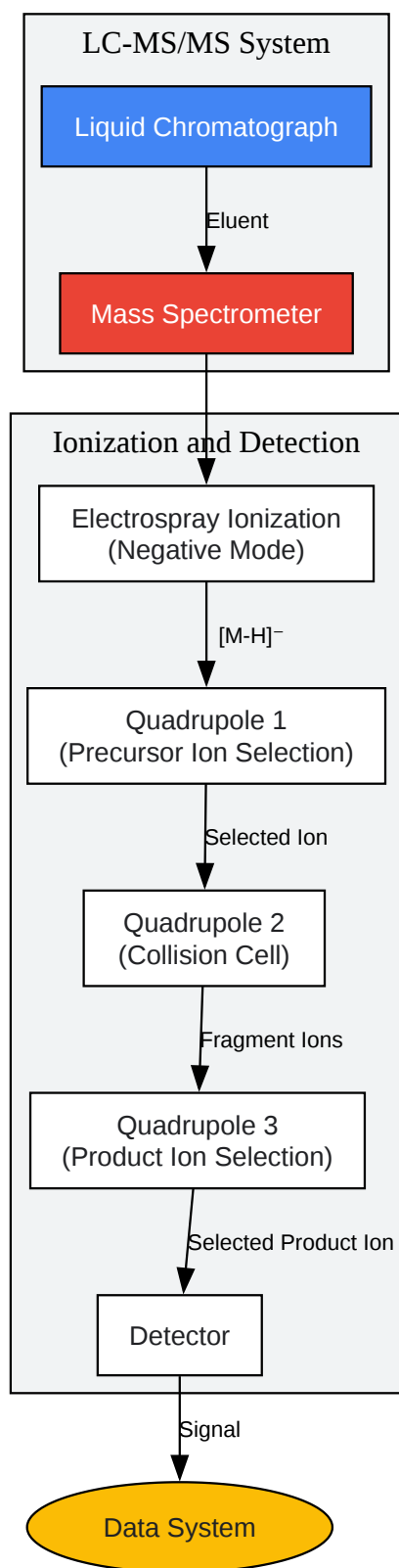
Parameter	Typical Value
LLOQ	2 - 5 µg/mL[3]

Visualizations



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Caption: Experimental workflow for LC-MS/MS quantification of valproic acid.



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Caption: Logical relationship of the LC-MS/MS system components.

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